3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one
Description
3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one is a bicyclic heterocyclic compound featuring a partially saturated pyridopyridazinone core with an isopropyl substituent at position 2. This compound is structurally distinct due to its pyridazinone core (two adjacent nitrogen atoms) compared to pyrimidinone analogs (nitrogens at positions 1 and 3), which influences electronic properties and hydrogen-bonding capacity .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-propan-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C10H15N3O/c1-7(2)13-10(14)9-6-11-4-3-8(9)5-12-13/h5,7,11H,3-4,6H2,1-2H3 |
InChI Key |
MSJCWSLXZGXDEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(CCNC2)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyridazine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Core Heterocycle Variations
Pyridazinone vs. Pyrimidinone Derivatives
- Structural Differences: Pyridazinone core (target compound): Adjacent nitrogen atoms at positions 1 and 2. Pyrimidinone analogs: Nitrogen atoms at positions 1 and 3 (e.g., 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one) .
- Biological Implications: Pyrimidinone derivatives (e.g., compound 31 in ) exhibit GPR119 agonist activity with EC50 values ranging from 50 nM to 14,000 nM, used in metabolic disorders . Pyridazinone cores are less common in GPR119 modulators but may target different receptors due to altered electronic profiles.
Thienopyrimidinone Derivatives
- Example: 3-Isopropyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one ().
- Key Differences: Sulfur atom in the thieno ring enhances lipophilicity and may confer antifungal activity . The isopropyl group at position 3 is conserved, but the thieno core reduces solubility compared to pyridazinone/pyrimidinone analogs.
Substituent Position and Functional Group Impact
Position 3 Substitutions
- 3-Isopropyl Group: Present in the target compound and thienopyrimidinone analogs ().
- 3-Benzyl or 7-Benzyl Groups: Found in pyrimidinone derivatives (e.g., 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one, CAS 62458-96-2). Benzyl groups increase aromatic interactions but may reduce metabolic stability .
Position 2 Substitutions
- 2-Amino Group: 2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 1241674-80-5) shows distinct hydrogen-bonding capabilities, useful in kinase inhibition studies .
- 2-Methyl Group :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
